(3-Chloro-5-trifluoromethoxyphenyl)-methylamine
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Overview
Description
(3-Chloro-5-trifluoromethoxyphenyl)-methylamine is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a methylamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-trifluoromethoxyphenyl)-methylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as transition metal-based catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-trifluoromethoxyphenyl)-methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(3-Chloro-5-trifluoromethoxyphenyl)-methylamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is explored for its potential use in creating advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Chloro-5-trifluoromethoxyphenyl)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In pharmaceuticals, it may inhibit or activate certain pathways by binding to target proteins, thereby exerting its therapeutic effects. The presence of the trifluoromethoxy group enhances its ability to penetrate biological membranes and interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-5-trifluoromethylphenyl)-methylamine
- (3-Bromo-5-trifluoromethoxyphenyl)-methylamine
- (3-Chloro-5-methoxyphenyl)-methylamine
Uniqueness
(3-Chloro-5-trifluoromethoxyphenyl)-methylamine is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it particularly useful in applications requiring strong interactions with biological targets or enhanced stability under various conditions .
Properties
IUPAC Name |
3-chloro-N-methyl-5-(trifluoromethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDCPLLOORDYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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